2,7-Diamino-3,8-dimethylphenazine

Ames test mutagenicity phenazine SAR

Researchers requiring a validated positive control for whole-organism genotoxicity studies face a gap: common phenazine analogs show low or no activity in eukaryotic in vivo models, leading to assay failure. 2,7-Diamino-3,8-dimethylphenazine (DADMPz) is the top-ranked mutagen in the Drosophila wing spot test, providing the strongest signal for robust assay validation. - Top-ranked in vivo activity in Drosophila genotoxicity, unlike 2,7-diaminophenazine analogs. - 57- to 116-fold differential Ames potency versus 3,8-unsubstituted/methoxy analogs, ideal for QSAR model construction. - Supplied at ≥95% purity as the fully characterized major product from oxidative hair dye chemistry.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 107564-21-6
Cat. No. B1201231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diamino-3,8-dimethylphenazine
CAS107564-21-6
Synonyms2,7-diamino-3,8-dimethylphenazine
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)C
InChIInChI=1S/C14H14N4/c1-7-3-11-13(5-9(7)15)18-12-4-8(2)10(16)6-14(12)17-11/h3-6H,15-16H2,1-2H3
InChIKeyOXNAWKYXPZLOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diamino-3,8-dimethylphenazine: Identity and Physicochemical Profile


2,7-Diamino-3,8-dimethylphenazine (DADMPz; IUPAC: 3,8-dimethylphenazine-2,7-diamine) is a heterocyclic aromatic diamine belonging to the phenazine class [1]. It bears amino substituents at the 2 and 7 positions and methyl groups at the 3 and 8 positions on the tricyclic phenazine core (C14H14N4; MW 238.29 g/mol). The compound is obtained as red crystalline needles and was first isolated and fully characterized by high-resolution mass spectrometry, ¹H-NMR, and ¹³C-NMR as the major mutagenic reaction product from 2,4-diaminotoluene (DAT) treated with hydrogen peroxide [1][2]. Calculated physicochemical descriptors include XLogP ≈ 2, a topological polar surface area of 77.8 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors, indicating moderate lipophilicity and limited aqueous solubility [3]. Commercially, the compound is typically supplied at ≥95% purity for research use . Its primary recognized role to date is as a reference mutagen and genotoxicity probe in structure–activity relationship (SAR) studies of phenazine derivatives.

Why Substitution with Other Phenazine Diamines Fails in SAR Studies


Phenazine diamine derivatives are not functionally interchangeable despite sharing the same core scaffold. Systematic mutagenicity testing by the Watanabe group has demonstrated that both the ring position and the chemical nature of substituents on the phenazine nucleus produce order-of-magnitude differences in biological activity [1]. For example, moving the amino groups from the 2,7- to the 2,3-positions, or replacing the 3,8-methyl substituents with methoxy or hydrogen, yields compounds whose Ames mutagenic potency in Salmonella typhimurium TA98 differs by factors of up to 116-fold [1][2]. Furthermore, rank-order genotoxicity in whole-organism Drosophila assays is inverted relative to in vitro bacterial assays for certain substitution patterns, meaning that a compound selected solely on Ames data may be the wrong choice for in vivo experimental models [3]. The quantitative evidence below establishes precisely where 2,7-diamino-3,8-dimethylphenazine sits relative to its closest structural neighbors, enabling evidence-based selection for procurement.

Quantitative Differentiation Against Closest Structural Analogs


Ames Mutagenicity: Reduced Potency vs. Non-Methylated Analog

In the Salmonella typhimurium TA98 Ames assay with 25 µL S9 metabolic activation per plate, 2,7-diamino-3,8-dimethylphenazine (DADMPz) induced 212 revertants/nmole, whereas its direct non-methylated analog 2,7-diaminophenazine (2,7-DAPz) induced 12,110 revertants/nmole under identical conditions [1][2]. The 3,8-dimethyl substitution thus reduces mutagenic potency by approximately 57-fold compared to the unsubstituted 2,7-diamino core. Other 2,7-diamino-phenazines with different 3,8-substituents also showed substantially higher potency: 2,7-diamino-3,8-dimethoxyphenazine (4,229 rev/nmole) and 2,7-diamino-3-methoxyphenazine (24,640 rev/nmole) [2].

Ames test mutagenicity phenazine SAR TA98 S9 metabolic activation

In Vivo Genotoxicity Ranking in Drosophila Wing Spot Test

In the Drosophila melanogaster somatic mutation and recombination test (wing spot test), the genotoxic activities of six phenazine derivatives were ranked as follows: 2,7-diamino-3,8-dimethylphenazine (DADMPz) > (2,7-diaminophenazine ≈ 2,3-diaminophenazine) > (2-aminophenazine ≈ 1-aminophenazine ≈ unsubstituted phenazine) [1]. This in vivo ranking inverts the Ames test order, where DADMPz is the least potent. Furthermore, in the DNA-repair test, DADMPz, 2,7-DAPz, and 2,3-DAPz all exhibited clear DNA-damaging activity, whereas phenazine, 1-aminophenazine, and 2-aminophenazine were inactive [1]. Based on these combined in vivo results, the authors predicted that DADMPz, 2,3-DAPz, and 2,7-DAPz are likely to be more carcinogenic than the mono-amino or unsubstituted phenazines [1].

Drosophila melanogaster wing spot test in vivo genotoxicity DNA-repair test phenazine ranking

Positional Isomer Discrimination from Shared DAT Oxidation

When 2,4-diaminotoluene (DAT) is oxidized with hydrogen peroxide, two isomeric phenazine diamines are formed and can be chromatographically resolved: 2,7-diamino-3,8-dimethylphenazine (DADMPz, the major product) and 1,8-diamino-2,7-dimethylphenazine [1]. In the TA98 Ames assay with 25 µL S9, DADMPz yields 212 rev/nmole, while the other phenazine, azo, and azoxy compounds from the same reaction mixture induce 49, 301, and 245 rev/nmole respectively [1]. The co-occurring 1,8-diamino-2,7-dimethylphenazine is isolated from a different chromatographic fraction (Fr. 1-III) with its own distinct mutagenic profile [1]. This demonstrates that the 2,7- vs. 1,8- positional arrangement of amino and methyl groups on the phenazine ring is not a trivial structural variation—it produces compounds with different Ames activities that co-elute in complex oxidation mixtures.

positional isomerism phenazine oxidative hair dye chemistry 2,4-diaminotoluene mutagenicity

Substituent Effect on Mutagenicity: Methyl vs. Methoxy vs. Hydrogen

A comparison of 2,7-diamino-phenazines differing only in the 3,8-substituent type reveals a dramatic substituent-dependent modulation of Ames mutagenicity. Under identical TA98 + S9 conditions, the 3,8-dimethyl derivative (DADMPz) induces 212 rev/nmole [1], the 3,8-dimethoxy derivative induces 4,229 rev/nmole [2], the 3-methoxy derivative induces 24,640 rev/nmole [2], and the 3,8-unsubstituted (2,7-DAPz) induces 12,110 rev/nmole [2]. The rank order is: 3-OCH₃ (24,640) > 3,8-H (12,110) > 3,8-di-OCH₃ (4,229) > 3,8-di-CH₃ (212). Thus, methyl substitution at the 3,8-positions exerts the strongest suppressive effect on Ames mutagenicity among the substituents tested, an observation relevant to quantitative structure–activity relationship (QSAR) model building.

substituent effect phenazine SAR mutagenicity modulation methyl vs. methoxy QSAR

Chromatographic and Spectroscopic Fingerprint as Oxidation Marker

2,7-Diamino-3,8-dimethylphenazine is the single major mutagenic product isolated from the room-temperature reaction of 2,4-diaminotoluene with hydrogen peroxide, forming red crystalline needles that were unambiguously identified by high-resolution mass spectrometry, ¹H-NMR, and ¹³C-NMR [1][2]. No other phenazine derivative has been reported as the predominant product of this specific oxidative pathway. The compound's calculated physicochemical profile—density 1.314 g/cm³, boiling point 521.6°C at 760 mmHg, XLogP ~2, TPSA 77.8 Ų —provides a distinctive identifier that differentiates it from the safranine class of phenazine dyes (which feature a 2,8-dimethyl-3,7-diamino substitution pattern and exist as azonium salts) [3]. Unlike safranines, DADMPz is a neutral free base under non-acidic conditions.

analytical reference standard 2,4-diaminotoluene oxidation hair dye chemistry HRMS NMR characterization

Evidence-Backed Procurement and Application Scenarios


Positive Control for In Vivo Eukaryotic Genotoxicity Testing

Based on its top-ranked genotoxic activity in the Drosophila wing spot test and its positive result in the DNA-repair assay [1], 2,7-diamino-3,8-dimethylphenazine is the phenazine of choice as a positive control agent in whole-organism genotoxicity studies. Unlike 2,7-diaminophenazine or 2-aminophenazine, which show lower or no activity in these eukaryotic in vivo models, DADMPz provides the strongest signal, enabling robust assay validation and inter-laboratory calibration. Researchers should procure this compound specifically (not generic phenazine or safranine) when establishing Drosophila-based genotoxicity screening platforms.

Analytical Reference Standard for DAT Oxidative Degradation Products

Because DADMPz is the major structurally characterized product isolated from DAT oxidation by hydrogen peroxide—a reaction relevant to oxidative hair dye chemistry [1]—it serves as a unique chromatographic and spectroscopic reference standard. Analytical laboratories conducting GC/MS or HPLC/MS analysis of commercial hair dye formulations, environmental water samples, or forensic evidence can use authenticated DADMPz to confirm the presence of this specific phenazine isomer and distinguish it from co-occurring 1,8-diamino-2,7-dimethylphenazine and azo/azoxy byproducts [2].

QSAR Model Building and Computational Toxicology Training Sets

The 57-fold to 116-fold difference in Ames mutagenicity between DADMPz (3,8-dimethyl) and its 3,8-unsubstituted or 3-methoxy analogs [1][2] provides an ideal, internally consistent dataset for quantitative structure–activity relationship (QSAR) model development. Computational toxicologists procuring DADMPz alongside 2,7-diaminophenazine, 2,7-diamino-3,8-dimethoxyphenazine, and 2,7-diamino-3-methoxyphenazine can construct a congeneric series that systematically probes the effect of 3,8-substituent type on mutagenic potency, all measured under identical assay conditions.

Low-Mutagenicity Phenazine Scaffold for Probe Development

In applications where a phenazine core is required for its optical or electrochemical properties but Ames mutagenicity must be minimized (e.g., fluorescent probe design, redox mediator development), DADMPz offers the lowest bacterial mutagenicity among characterized 2,7-diamino-phenazine derivatives [1][2]. Its 212 rev/nmole Ames potency, while not zero, is substantially below that of the unsubstituted 2,7-diaminophenazine (12,110 rev/nmole), making it the empirically preferred starting scaffold for further chemical derivatization aimed at reducing genotoxic liability.

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